(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid

Übersicht

Beschreibung

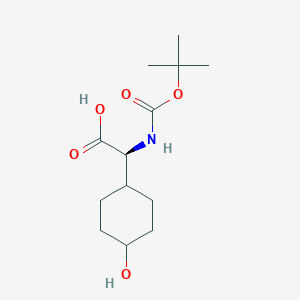

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on a cyclohexane ring. This compound is significant in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid undergoes several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ketone formed from oxidation can be reduced back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: NaBH4 in methanol.

Substitution: SOCl2 in dichloromethane.

Major Products

Oxidation: Formation of a ketone.

Reduction: Reformation of the hydroxyl group.

Substitution: Formation of a chloro derivative.

Wissenschaftliche Forschungsanwendungen

Drug Development

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid serves as a chiral building block in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of stereochemistry into drug molecules, which is crucial for enhancing efficacy and reducing side effects.

- Chiral Auxiliary : The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds which are often more active than their racemic counterparts.

Peptide Synthesis

The compound is employed in solid-phase peptide synthesis (SPPS), where it can be used to introduce specific amino acid residues into peptide chains. This is essential for creating peptides with desired biological activities.

- Enhanced Stability : The Boc (tert-butyloxycarbonyl) protecting group provides stability during synthesis and can be easily removed under mild conditions to yield free amino acids.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid can be utilized in the synthesis of antiviral agents. In one study, this compound was incorporated into a series of nucleoside analogs that showed promising activity against viral infections. The chirality provided by the cyclohexane ring contributed to the selectivity and potency of these compounds.

Case Study 2: Development of Anticancer Drugs

Another application involves its use in developing anticancer drugs. By modifying the structure of existing chemotherapeutic agents with this compound, researchers were able to enhance their therapeutic index while minimizing toxicity. The ability to create diverse analogs through simple modifications has made it a valuable tool in cancer drug development.

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Drug Development | Chiral building block for pharmaceuticals | Enhances efficacy and reduces side effects |

| Peptide Synthesis | Used in solid-phase peptide synthesis | Allows for specific amino acid incorporation |

| Antiviral Agents | Synthesis of nucleoside analogs | Promising activity against viral infections |

| Anticancer Drugs | Modifying existing drugs for better efficacy | Improved therapeutic index and reduced toxicity |

Wirkmechanismus

The mechanism of action of (s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid primarily involves the deprotection of the Boc group under acidic conditions. This deprotection can be achieved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The removal of the Boc group reveals the free amino group, which can then participate in further chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(s)-a-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid: Features a Boc-protected amino group and a hydroxyl group on a cyclohexane ring.

(s)-a-(Boc-amino)-4-hydroxy-cyclohexanepropionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.

(s)-a-(Boc-amino)-4-hydroxy-cyclohexanebutanoic acid: Similar structure but with a butanoic acid group instead of an acetic acid group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which makes it particularly useful in the synthesis of peptides and other complex molecules. The presence of both a Boc-protected amino group and a hydroxyl group allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group. The presence of the acetic acid moiety enhances its solubility and biological interactions, making it a versatile candidate for further research.

- Molecular Formula : C₁₁H₁₉NO₃

- Molecular Weight : 215.28 g/mol

(S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid's biological activity is largely attributed to the potential interactions facilitated by the deprotection of the Boc group. Once the amino group is free, it can engage in hydrogen bonding and ionic interactions with various biological targets, including enzymes and receptors. This mechanism suggests that the compound may modulate receptor activity or enzyme function, influencing various biological pathways.

Anticonvulsant Properties

Research has indicated that compounds similar to (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid exhibit anticonvulsant effects. In animal models, certain cyclic amino acids have shown hypothermal properties and protective effects against induced cramps, indicating potential applications in treating epilepsy and other neurological disorders .

Cytotoxicity Studies

Studies utilizing the Caco-2 cell line have demonstrated that related compounds can affect mitochondrial functions and induce oxidative stress, which may have implications for cancer therapies. The modulation of mitochondrial activity suggests that (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid could be explored for its cytotoxic effects against cancer cells .

Case Studies

- Antiepileptic Activity : A study involving cyclic amino acids reported their effectiveness in reducing seizure frequency in animal models. The protective action against thiosemicarbazide-induced cramps highlights their potential as antiepileptic agents .

- Oxidative Stress Modulation : Research on compounds with similar structures indicates that they can influence oxidative stress pathways in Caco-2 cells, leading to apoptosis in cancer cells. This suggests that (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid may also possess similar properties .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-α-(Boc-amino)-4-hydroxy-cyclohexaneacetic acid | Contains a hydroxyl group; potential for receptor modulation | Anticonvulsant; cytotoxicity in cancer cells |

| trans-4-(Boc-amino)cyclohexylamine | Lacks hydroxymethyl group; primarily an amine | Limited studies on biological activity |

| trans-4-(Boc-amino)cyclohexanemethylamine | Contains a methyl group; affects reactivity | Potentially lower activity compared to hydroxyl derivatives |

Eigenschaften

IUPAC Name |

(2S)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJDDDVVNKUBCL-RTBKNWGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.